molecular formula C9H17NO2 B12878040 (4S,5R)-4,5-Diisopropyloxazolidin-2-one

(4S,5R)-4,5-Diisopropyloxazolidin-2-one

Cat. No.: B12878040
M. Wt: 171.24 g/mol
InChI Key: UWZGYAPBQNOYBW-JGVFFNPUSA-N
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Description

(4S,5R)-4,5-Diisopropyloxazolidin-2-one is a chiral oxazolidin-2-one derivative of significant interest in organic and medicinal chemistry. These functionalized oxazolidin-2-ones are among the most interesting heterocyclic compounds, serving as key synthetic intermediates and chiral auxiliaries . Since the discovery of antibacterial activity in certain oxazolidin-2-ones, the synthesis of substituted motifs has drawn considerable interest from the synthetic community . As a chiral auxiliary, this compound can be used to control the stereochemical outcome of various transformations, such as asymmetric aldol reactions, enabling the stereoselective construction of complex molecules . The 4,5-disubstituted oxazolidin-2-one scaffold, with its vicinal stereogenic centers, is a valuable precursor for building molecular complexity in natural product synthesis and drug discovery . Furthermore, oxazolidin-2-one cores have demonstrated a wide spectrum of pharmacological properties themselves, most notably as potent antibacterial agents (e.g., Linezolid) against drug-resistant pathogens . This product is intended for use in laboratory research as a building block or chiral director. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(4S,5R)-4,5-di(propan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-5(2)7-8(6(3)4)12-9(11)10-7/h5-8H,1-4H3,(H,10,11)/t7-,8+/m0/s1

InChI Key

UWZGYAPBQNOYBW-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](OC(=O)N1)C(C)C

Canonical SMILES

CC(C)C1C(OC(=O)N1)C(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Aldol and Modified Curtius Reaction Approach

A highly efficient method reported involves a combination of an asymmetric aldol reaction followed by a modified Curtius rearrangement to form the oxazolidin-2-one ring with the desired stereochemistry. This approach is notable for its brevity and stereoselectivity.

  • Step 1: Asymmetric Aldol Reaction
    This step forms the key chiral β-hydroxy amide intermediate with control over the 4S,5R stereochemistry.

  • Step 2: Modified Curtius Rearrangement
    The intermediate undergoes Curtius rearrangement, which facilitates intramolecular ring closure to yield the oxazolidin-2-one scaffold.

  • Advantages:

    • High stereoselectivity and yield.
    • Short synthetic route (three steps reported).
    • Amenable to scale-up for drug discovery applications.
  • Reference:
    This method was detailed in a 2021 study demonstrating the synthesis of 4,5-disubstituted oxazolidin-2-ones, including (4S,5R)-4-methyl-5-phenyloxazolidin-2-one, which is structurally analogous to the diisopropyl derivative.

Enzymatic Kinetic Resolution via Lipase-Catalyzed Esterification

Another sophisticated method involves enzymatic kinetic resolution to obtain enantiomerically pure oxazolidinones.

  • Process Description:

    • A racemic mixture of 4S-phenyl-3-(5RS)-5-hydroxypentanoyl-1,3-oxazolidin-2-one is subjected to selective esterification.
    • Lipase enzymes (e.g., Lipozyme TL IM) catalyze the acetylation of one enantiomer preferentially using vinyl acetate as the esterification agent.
    • The reaction is carried out in organic solvents such as toluene or diisopropyl ether at around 40°C.
    • The unreacted enantiomer, corresponding to the (4S,5R) configuration, is isolated by chromatography or crystallization.
  • Advantages:

    • Eco-friendly and hazard-free ("green chemistry").
    • High enantiomeric purity (>98%).
    • Minimal by-products and high selectivity.
  • Reference:
    This method is described in a patent detailing the enzymatic resolution of oxazolidin-2-one derivatives, emphasizing the use of lipase-catalyzed selective acetylation for stereoselective synthesis.

Data Table Summarizing Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Yield (%) Advantages Reference
Asymmetric Aldol + Curtius Chiral aldol catalyst, Curtius rearrangement High (4S,5R) Not specified (high) Short route, high stereoselectivity
Enzymatic Kinetic Resolution Lipase (Lipozyme TL IM), vinyl acetate, toluene/diisopropyl ether, 40°C >98% ee High Green, selective, minimal by-products
Catalytic Hydrogenation + Salt Formation Pd/C catalyst, 1-butanol, aqueous acid (H2SO4, saccharic acid) High (related compounds) 80-93% Scalable, high purity

Detailed Research Findings and Notes

  • The asymmetric aldol and Curtius approach is one of the shortest and most efficient routes to access chiral oxazolidinones, enabling rapid synthesis of diverse analogs for drug discovery.

  • Enzymatic kinetic resolution offers an environmentally benign alternative to classical chemical resolution, with the added benefit of high enantiomeric excess and operational simplicity.

  • Hydrogenation methods, while classical, remain relevant for preparing oxazolidinone derivatives and can be adapted for diisopropyl substitution, especially when combined with salt formation to improve compound stability and isolation.

  • The choice of method depends on the desired scale, purity, environmental considerations, and available starting materials.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4,5-Diisopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Applications in Organic Synthesis

  • Asymmetric Synthesis :
    • The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the production of optically pure compounds essential in drug development.
    • It is particularly useful in synthesizing cholesterol absorption inhibitors such as Ezetimibe, which is crucial for managing cholesterol levels in patients .
  • Medicinal Chemistry :
    • In medicinal chemistry, (4S,5R)-4,5-Diisopropyloxazolidin-2-one is utilized to develop new therapeutic agents. Its derivatives have shown potential in treating conditions like hyperlipidemia due to their ability to inhibit cholesterol absorption .
    • Research has indicated that compounds derived from (4S,5R)-4,5-Diisopropyloxazolidin-2-one exhibit biological activity that can be harnessed for various therapeutic applications .

Case Study 1: Synthesis of Ezetimibe

A detailed study highlighted the synthesis of Ezetimibe from (4S,5R)-4,5-Diisopropyloxazolidin-2-one through a series of enzymatic reactions. The process involved:

  • Enzymatic Kinetic Resolution : Achieving high enantiomeric purity (>98%).
  • Selective Esterification : Using lipase enzymes to facilitate the reaction under controlled conditions.
    This method demonstrated not only efficiency but also a reduction in hazardous waste compared to traditional synthesis routes .

Case Study 2: Development of New Therapeutics

Another research project focused on modifying (4S,5R)-4,5-Diisopropyloxazolidin-2-one to create novel compounds with enhanced pharmacological properties. The study included:

  • Structure-Activity Relationship Analysis : Evaluating how changes in the molecular structure affected biological activity.
  • In Vivo Testing : Assessing the efficacy of these new compounds in animal models.
    The results indicated promising leads for further development into clinically relevant drugs .

Mechanism of Action

The mechanism by which (4S,5R)-4,5-Diisopropyloxazolidin-2-one exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of enantiomerically pure products by controlling the stereochemistry of the reaction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of (4S,5R)-4,5-Diisopropyloxazolidin-2-one with Analogues

Compound Name Substituents Stereochemistry Key Properties/Applications References
(4S,5R)-4,5-Diisopropyloxazolidin-2-one 4,5-diisopropyl 4S,5R Steric hindrance; chiral auxiliary -
(4S,5S)-4-Methyl-5-phenyl-oxazolidin-2-one 4-methyl, 5-phenyl 4S,5S Aromatic interactions; asymmetric synthesis
(4R,5S)-5-Benzoyl-4-propyl-oxazolidin-2-one 5-benzoyl, 4-propyl 4R,5S Electrophilic reactivity; 65% yield
Fluorous oxazolidinone 4-iso-propyl, 5-perfluorooctyl 4S,5R Fluorous-phase synthesis
Patent compound (EP 2 697 207 B1) Trifluoromethyl, aromatic Not specified High lipophilicity; pharmaceutical use
(4S)-4-Isopropyl-5,5-diphenyl derivative 4-isopropyl, 5,5-diphenyl 4S Rigid, electron-deficient environment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4S,5R)-4,5-Diisopropyloxazolidin-2-one, and how do reaction conditions influence stereochemical purity?

  • Methodological Answer : The synthesis of oxazolidinone derivatives often employs chiral auxiliaries or enantioselective catalysis. For example, fluorinated oxazolidinones can be synthesized via nucleophilic substitution of sulfonate intermediates, as demonstrated in the synthesis of analogous compounds where (3-phenylpropyl)oxazolidin-2-one derivatives achieved 24.79% yield under controlled alkylation conditions . Key parameters include temperature (e.g., room temperature for minimizing racemization), solvent polarity (e.g., DMF for solubility), and stoichiometry of nucleophiles. NMR monitoring (e.g., δ 1.75–1.82 ppm for aliphatic protons) is critical for verifying stereochemical integrity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the stereochemistry of (4S,5R)-4,5-Diisopropyloxazolidin-2-one?

  • Methodological Answer : ¹H and ¹³C NMR are indispensable for assigning stereochemistry. For example, diastereotopic protons in oxazolidinones exhibit distinct splitting patterns (e.g., pentet at δ 1.75–1.82 ppm for methylene groups adjacent to chiral centers) . Coupling constants (e.g., J=6.5HzJ = 6.5 \, \text{Hz}) between vicinal protons can confirm axial/equatorial configurations. X-ray crystallography (e.g., C18H14F13NO2 structures resolved with 0.8 Å resolution) provides definitive stereochemical validation .

Q. What analytical techniques are recommended for purity assessment of oxazolidinone derivatives?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or LC-MS (ESI) with m/z calibration (e.g., 470.3 for Sigma-2 ligands) ensures purity . TLC with iodine staining or UV detection is a rapid preliminary method. Combustion analysis (C, H, N) and melting-point determination are complementary for bulk purity validation.

Advanced Research Questions

Q. How do steric and electronic effects of the 4,5-diisopropyl groups influence the reactivity of (4S,5R)-4,5-Diisopropyloxazolidin-2-one in asymmetric catalysis?

  • Methodological Answer : The diisopropyl substituents create a rigid chiral environment, enhancing enantioselectivity in aldol or alkylation reactions. For fluorinated analogs, steric bulk (e.g., perfluorooctyl groups) reduces side reactions by shielding the oxazolidinone carbonyl, as shown in fluorous chiral auxiliaries . Computational studies (DFT) can model transition-state geometries to rationalize selectivity trends, while kinetic experiments (e.g., rate comparisons with less bulky analogs) quantify steric effects.

Q. What strategies mitigate low yields in oxazolidinone functionalization, such as alkylation or coupling reactions?

  • Methodological Answer : Low yields (e.g., 24.79% in alkylation ) often arise from steric hindrance or competing elimination. Strategies include:

  • Using bulky, non-nucleophilic bases (e.g., DIPEA) to suppress base-mediated side reactions.
  • Microwave-assisted synthesis to accelerate kinetics and reduce decomposition.
  • Pre-activation of electrophiles (e.g., tosylates or mesylates) to improve leaving-group aptitude.
  • Solvent optimization (e.g., THF for better electrophile solubility vs. DCM for polar intermediates).

Q. How can environmental fate studies be designed to assess the ecological impact of oxazolidinone derivatives?

  • Methodological Answer : Following frameworks like Project INCHEMBIOL , researchers should:

  • Measure physicochemical properties (logP, hydrolysis rates) to predict bioavailability.
  • Conduct biodegradation assays (OECD 301) under aerobic/anaerobic conditions.
  • Use LC-MS/MS to track metabolites in biotic/abiotic matrices (e.g., soil, water).
  • Perform ecotoxicity assays (e.g., Daphnia magna mortality, algal growth inhibition) at varying concentrations.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields or stereochemical outcomes for oxazolidinone derivatives?

  • Methodological Answer : Contradictions (e.g., 24.79% vs. higher yields in similar reactions) may stem from:

  • Subtle differences in reagent quality (e.g., anhydrous vs. hydrated solvents).
  • Catalyst loading (e.g., 5 mol% vs. 10 mol% Pd in cross-couplings).
  • Resolution via:
  • Replicating procedures with strict anhydrous/anaerobic conditions.
  • Systematic screening (DoE) of variables (temperature, solvent, stoichiometry).
  • Cross-validating results with independent labs using shared reference standards.

Methodological Innovations

Q. What advanced techniques enable the study of oxazolidinone-protein interactions, such as Sigma-2 receptor binding?

  • Methodological Answer : For Sigma-2 ligands like 4q :

  • Radioligand binding assays (³H-DTG competition) quantify affinity (Ki).
  • Molecular docking (AutoDock Vina) predicts binding poses using receptor crystal structures.
  • Surface plasmon resonance (SPR) measures real-time binding kinetics (kon/koff).
  • In vivo PET imaging (¹⁸F-labeled analogs) validates target engagement.

Experimental Design Considerations

Q. How to design a controlled study comparing the catalytic efficiency of oxazolidinone chiral auxiliaries?

  • Methodological Answer : Adopt a split-plot design :

  • Main plots : Auxiliary type (e.g., diisopropyl vs. fluorinated).
  • Subplots : Reaction variables (temperature, solvent).
  • Replicates : ≥4 to account for batch variability.
  • Response variables : Enantiomeric excess (HPLC-CSP), yield, reaction time.
  • Statistical analysis: ANOVA with post-hoc Tukey tests to identify significant factors.

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